molecular formula C6H6FNO B580654 5-Fluoro-6-methylpyridin-3-OL CAS No. 1211584-44-9

5-Fluoro-6-methylpyridin-3-OL

Cat. No. B580654
M. Wt: 127.118
InChI Key: GDYZCAWGBLPEBS-UHFFFAOYSA-N
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Description

5-Fluoro-6-methylpyridin-3-OL, also known as 6-Fluoro-5-methylpyridin-3-ol, is a chemical compound with the molecular formula C6H6FNO . It has a molecular weight of 127.12 g/mol . The compound is also known by other synonyms such as 2-Fluoro-5-hydroxy-3-methylpyridine and 2-Fluoro-5-hydroxy-3-picoline .


Molecular Structure Analysis

The InChI code for 5-Fluoro-6-methylpyridin-3-OL is 1S/C6H6FNO/c1-4-2-5(9)3-8-6(4)7/h2-3,9H,1H3 . The compound’s structure includes a pyridine ring with a fluorine atom at the 6th position, a methyl group at the 5th position, and a hydroxyl group at the 3rd position .


Physical And Chemical Properties Analysis

5-Fluoro-6-methylpyridin-3-OL has a molecular weight of 127.12 g/mol . It has a computed XLogP3-AA value of 1.3, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . The compound has one hydrogen bond donor and three hydrogen bond acceptors . It has a topological polar surface area of 33.1 Ų . The compound has a rotatable bond count of 0, indicating that it does not contain any rotatable single bonds .

Scientific Research Applications

Synthesis of New Chemical Entities

Chemical synthesis research has focused on the development of novel compounds for various applications, including medicinal chemistry and material science. For instance, the Suzuki coupling reaction facilitated the creation of new pyridine derivatives, offering potential for further chemical and pharmaceutical exploration (Manojkumar et al., 2013). Additionally, the synthesis of methyl 4-fluoro-3-methylpyridine-2-carboxylate showcases a methodological advancement in pyridine derivatization, expanding the toolbox for organic and medicinal chemists (Qunfeng et al., 2012).

Medicinal Chemistry and Drug Design

In medicinal chemistry, the focus has been on developing new therapeutic agents. Research includes the synthesis of compounds with potential antitumor activity, where modifications in pyridine structures have been explored to enhance cytotoxic effects against various cancer cell lines. For instance, a series of 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids demonstrated promising antitumor properties, highlighting the impact of structural modifications on biological activity (Tsuzuki et al., 2004). Another example is the development of mGlu5 receptor antagonists, where pyridine derivatives have shown high potency and oral bioavailability, marking significant progress in the search for effective neurological disorder treatments (Poon et al., 2004).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary statements associated with the compound include P261, P280, P305, P338, and P351 . It is recommended to store the compound in a refrigerator .

properties

IUPAC Name

5-fluoro-6-methylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO/c1-4-6(7)2-5(9)3-8-4/h2-3,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDYZCAWGBLPEBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-6-methylpyridin-3-OL

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